molecular formula C18H16BrCl2N5O B4678127 (6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2,4-DICHLOROBENZYL)PIPERAZINO]METHANONE

(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2,4-DICHLOROBENZYL)PIPERAZINO]METHANONE

Cat. No.: B4678127
M. Wt: 469.2 g/mol
InChI Key: ZBJMSDWGKXCXGN-UHFFFAOYSA-N
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Description

(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2,4-DICHLOROBENZYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of pyrazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2,4-DICHLOROBENZYL)PIPERAZINO]METHANONE typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction is carried out under conventional heating conditions, allowing for versatile structural modifications at various positions on the pyrazolopyrimidine scaffold .

Industrial Production Methods

Industrial production of this compound can be scaled up using similar synthetic routes, with adjustments to reaction conditions to optimize yield and purity. The use of microwave irradiation and other advanced techniques can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2,4-DICHLOROBENZYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include 3-chloroperoxybenzoic acid (mCPBA) for oxidation, sodium borohydride (NaBH4) for reduction, and trimethylsilyl cyanide (TMSCN) for nucleophilic substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with mCPBA can yield pyridine N-oxides, while reduction with NaBH4 can produce alcohol derivatives .

Scientific Research Applications

(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2,4-DICHLOROBENZYL)PIPERAZINO]METHANONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2,4-DICHLOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. It acts as a selective inhibitor of certain enzymes and proteins, disrupting their normal function and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of bromine and dichlorobenzyl groups enhances its reactivity and selectivity compared to other similar compounds .

Properties

IUPAC Name

(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrCl2N5O/c19-13-9-22-17-8-16(23-26(17)11-13)18(27)25-5-3-24(4-6-25)10-12-1-2-14(20)7-15(12)21/h1-2,7-9,11H,3-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJMSDWGKXCXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=NN4C=C(C=NC4=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrCl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2,4-DICHLOROBENZYL)PIPERAZINO]METHANONE
Reactant of Route 2
Reactant of Route 2
(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2,4-DICHLOROBENZYL)PIPERAZINO]METHANONE
Reactant of Route 3
Reactant of Route 3
(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2,4-DICHLOROBENZYL)PIPERAZINO]METHANONE
Reactant of Route 4
Reactant of Route 4
(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2,4-DICHLOROBENZYL)PIPERAZINO]METHANONE
Reactant of Route 5
Reactant of Route 5
(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2,4-DICHLOROBENZYL)PIPERAZINO]METHANONE
Reactant of Route 6
(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2,4-DICHLOROBENZYL)PIPERAZINO]METHANONE

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